molecular formula C9H8N2OS B599205 1-(4-Amino-3-thiocyanatophenyl)ethanone CAS No. 14505-89-6

1-(4-Amino-3-thiocyanatophenyl)ethanone

Cat. No.: B599205
CAS No.: 14505-89-6
M. Wt: 192.236
InChI Key: ZEEILPULDBVFMM-UHFFFAOYSA-N
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Description

1-(4-Amino-3-thiocyanatophenyl)ethanone is an organic compound with the molecular formula C9H8N2OS. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of compounds containing thiocyanate and amino groups . This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-thiocyanatophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-aminoacetophenone with thiocyanate under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-thiocyanatophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-thiocyanatophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiocyanate group can participate in nucleophilic reactions, while the amino group can form hydrogen bonds or engage in other interactions with biological molecules . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(4-Amino-3-cyanophenyl)ethanone: Similar in structure but with a cyanide group instead of a thiocyanate group.

    1-(4-Amino-3-methylphenyl)ethanone: Contains a methyl group instead of a thiocyanate group.

    1-(4-Amino-3-nitrophenyl)ethanone: Features a nitro group in place of the thiocyanate group.

Uniqueness: 1-(4-Amino-3-thiocyanatophenyl)ethanone is unique due to its thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

1-(4-Amino-3-thiocyanatophenyl)ethanone, with the molecular formula C9H8N2OS, is an organic compound notable for its diverse applications in both chemical synthesis and biological research. Its unique structure, characterized by a thiocyanate group and an amino group, contributes to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound can be synthesized through various methods, typically involving the reaction of 4-aminoacetophenone with thiocyanate. The compound's structure allows it to undergo several chemical reactions, including oxidation and substitution, which can lead to the formation of derivatives with different biological activities.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems:

  • Thiocyanate Group : This group can participate in nucleophilic reactions, making it reactive towards electrophilic centers in biological molecules.
  • Amino Group : The amino group can form hydrogen bonds and engage in various interactions with proteins and nucleic acids, potentially influencing cellular processes.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

This compound has also been investigated for its anticancer effects. In vitro studies revealed that it could induce apoptosis in cancer cell lines by activating specific signaling pathways. This mechanism may involve the modulation of reactive oxygen species (ROS) levels and the activation of caspases.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiocyanate derivatives based on this compound. They evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis
Another significant study focused on the anticancer properties of this compound. Researchers treated various cancer cell lines with this compound and observed a dose-dependent increase in apoptosis markers. The study concluded that this compound could serve as a lead structure for developing novel anticancer therapies.

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-Amino-3-cyanophenyl)ethanoneCyanide group instead of thiocyanateLimited antimicrobial activity
1-(4-Amino-3-methylphenyl)ethanoneMethyl group instead of thiocyanateModerate cytotoxicity
1-(4-Amino-3-nitrophenyl)ethanoneNitro group instead of thiocyanateStronger cytotoxic effects

The presence of the thiocyanate group in this compound appears to enhance its reactivity and biological efficacy compared to other derivatives.

Properties

IUPAC Name

(5-acetyl-2-aminophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6(12)7-2-3-8(11)9(4-7)13-5-10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEILPULDBVFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743608
Record name 5-Acetyl-2-aminophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14505-89-6
Record name 5-Acetyl-2-aminophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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